molecular formula C11H17N3OS2 B257608 4-amino-N-cyclopentyl-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-N-cyclopentyl-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No. B257608
M. Wt: 271.4 g/mol
InChI Key: JCWPKKMELPFIAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-cyclopentyl-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide, also known as ACT-335827, is a small molecule drug that has shown potential in various scientific research applications. This compound was first synthesized by Actelion Pharmaceuticals Ltd. and has been found to have a unique mechanism of action, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-amino-N-cyclopentyl-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves the inhibition of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that play a role in pain regulation. By inhibiting FAAH, this compound increases the levels of endocannabinoids, resulting in reduced pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its pain-reducing properties, this compound has been shown to have anti-inflammatory effects. Additionally, it has been found to have anxiolytic and antidepressant properties.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-amino-N-cyclopentyl-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide in lab experiments is its specificity for FAAH. This compound has been found to have minimal off-target effects, making it a useful tool for studying the role of FAAH in various physiological processes. However, one limitation of using this compound is its relatively short half-life, which can make it challenging to maintain consistent levels of the compound in vivo.

Future Directions

There are several potential future directions for research on 4-amino-N-cyclopentyl-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide. One area of interest is the development of more potent and selective FAAH inhibitors that could be used for therapeutic purposes. Additionally, there is ongoing research on the role of endocannabinoids in various physiological processes, which could lead to new applications for FAAH inhibitors like this compound. Finally, there is interest in exploring the potential of this compound in combination with other drugs for the treatment of pain and other conditions.

Synthesis Methods

The synthesis of 4-amino-N-cyclopentyl-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves a series of steps that include the reaction of 2-aminothiazole with cyclopentanone, followed by the reaction of the resulting product with ethyl isothiocyanate. The final step involves the reaction of the intermediate product with 4-aminobutyric acid to yield the final product. This synthesis method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

4-amino-N-cyclopentyl-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. One of the primary areas of research has been in the treatment of neuropathic pain. Studies have shown that this compound is effective in reducing pain in animal models of neuropathic pain. Additionally, this compound has been found to have potential applications in the treatment of anxiety and depression.

properties

Molecular Formula

C11H17N3OS2

Molecular Weight

271.4 g/mol

IUPAC Name

4-amino-N-cyclopentyl-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C11H17N3OS2/c1-2-14-9(12)8(17-11(14)16)10(15)13-7-5-3-4-6-7/h7H,2-6,12H2,1H3,(H,13,15)

InChI Key

JCWPKKMELPFIAT-UHFFFAOYSA-N

SMILES

CCN1C(=C(SC1=S)C(=O)NC2CCCC2)N

Canonical SMILES

CCN1C(=C(SC1=S)C(=O)NC2CCCC2)N

Pictograms

Irritant

Origin of Product

United States

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